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molecular formula C10H12ClNO3 B290856 5-chloro-N-(2-hydroxyethyl)-2-methoxybenzamide

5-chloro-N-(2-hydroxyethyl)-2-methoxybenzamide

Cat. No. B290856
M. Wt: 229.66 g/mol
InChI Key: VNSHCFGMNZEXOC-UHFFFAOYSA-N
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Patent
US05478851

Procedure details

5-Chloro-2-methoxybenzoyl chloride (5.0 g) was added to a vigorously stirred mixture of 2-aminoethanol (10.12 g, 10 ml) and sodium hydroxide solution (1M, 100 ml). Stirring was continued for 2 hours at room temperature, then dilute hydrochloric acid (10% v/v, 100 ml) was added and the mixture extracted with dichloromethane (3×200 ml). The combined dichloromethane layers were dried (MgSO4) and evaporated, and the resulting oil chromatographed on silica gel with 1% methanol in dichloromethane as solvent to afford the title compound as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[NH2:13][CH2:14][CH2:15][OH:16].[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([NH:13][CH2:14][CH2:15][OH:16])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
NCCO
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil chromatographed on silica gel with 1% methanol in dichloromethane as solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)NCCO)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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